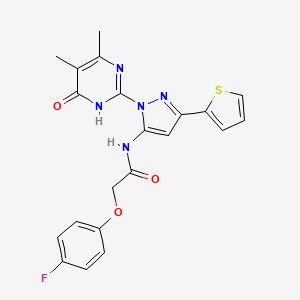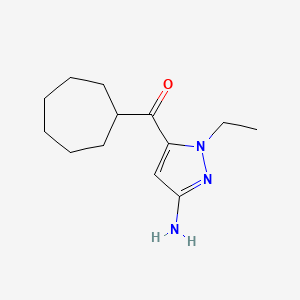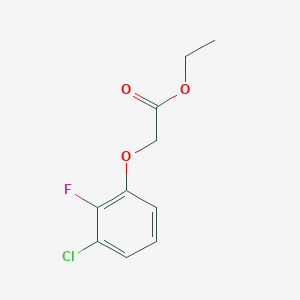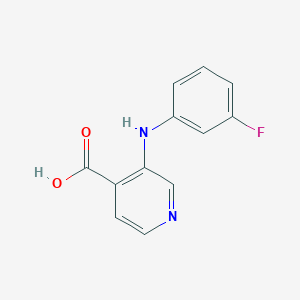![molecular formula C24H27N7O B2360476 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887454-01-5](/img/structure/B2360476.png)
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
Alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. These receptors play a crucial role in various conditions, including cardiac hypertrophy, hypertension, and depression . Compound 5 and its derivatives have shown promising α1-AR affinity, with Compound 5 displaying the highest affinity (Ki = 22 nM). Other compounds (2–4, 6, 8, and 13) also exhibit binding affinity in the range of 64–107 nM. These molecules could serve as potential α1-AR antagonists for neurological conditions .
Antitumor Effects
Piritrexim, a compound structurally related to Compound 5, has demonstrated inhibition of dihydrofolate reductase (DHFR) and exhibited good antitumor effects in carcinosarcoma rat models .
Antidepressant-Like Properties
Compound 5 derivatives have been evaluated for their antidepressant-like properties. These compounds target both 5-HT1A and D2 receptors, suggesting potential use in treating mood disorders .
Supramolecular Assembly
In crystallographic studies, 4-(2-methoxyphenyl)piperazin-1-ium salts have been investigated for their supramolecular assembly properties. These compounds form various structures in zero, one, two, and three dimensions .
CNS Drug Discovery
Given the connection between α1-ARs and neurodegenerative conditions, Compound 5 and related molecules are relevant targets for central nervous system (CNS) drug discovery .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-ARs can result in various molecular and cellular effects. For example, it can cause contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of various neurological conditions .
properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-8-4-5-9-19(17)26-22-18-16-25-29(2)23(18)28-24(27-22)31-14-12-30(13-15-31)20-10-6-7-11-21(20)32-3/h4-11,16H,12-15H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVQOUPLUJUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)




![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)



![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)